

Application Notes and Protocols for NCGC00249987 in Eya2 Inhibition Assays

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Compound of Interest

Compound Name: NCGC00249987

Cat. No.: B2554222

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Introduction

The Eyes Absent (EYA) family of proteins are dual-function molecules, acting as both transcriptional co-activators and protein tyrosine phosphatases.[1][2] EYA2, a member of this family, is implicated in various developmental processes and its dysregulation is associated with several cancers, making its phosphatase activity a compelling therapeutic target.[3][4] **NCGC00249987** is a potent and selective small-molecule allosteric inhibitor of the EYA2 tyrosine phosphatase activity.[5][6] These application notes provide detailed protocols for determining the IC₅₀ of **NCGC00249987** in Eya2 inhibition assays, intended for researchers in drug discovery and cancer biology.

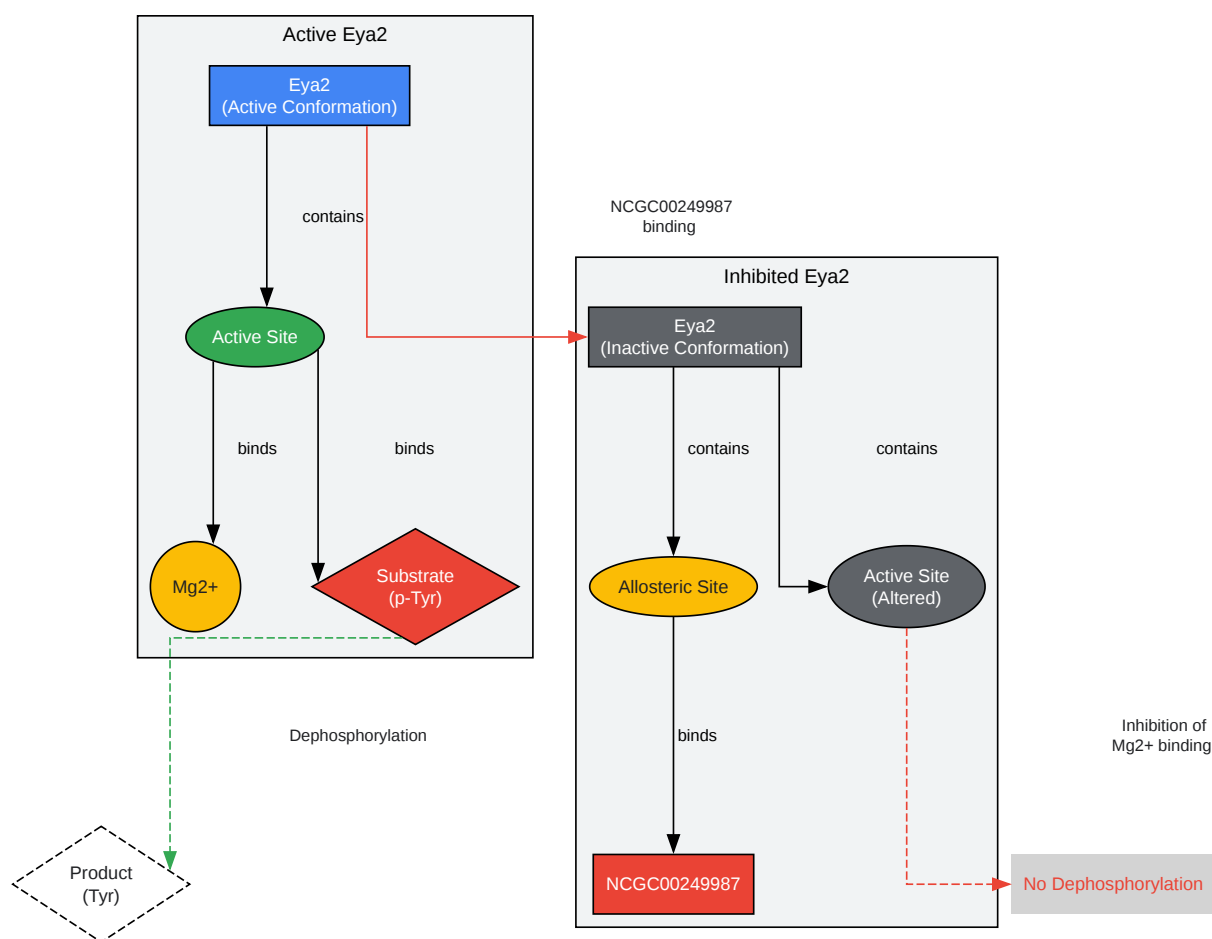
Quantitative Data Summary: NCGC00249987 Inhibition of Eya2

The inhibitory potency of **NCGC00249987** against the Eya2 phosphatase has been determined using various constructs of the Eya2 protein. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Compound	Target Protein	Assay Type	IC50 (μM)	Reference
NCGC00249987	Eya2 Eya Domain (ED)	OMFP-based	3.1	[5]
NCGC00249987	Eya2 Eya Domain (ED)	Not specified	3	[7]
NCGC00249987	MBP-Eya2 Full Length (FL)	Not specified	6.9	[7]
NCGC00249987	Eya2	Not specified	3.0	[8]

Mechanism of Action of NCGC00249987

NCGC00249987 functions as an allosteric inhibitor of Eya2.[6] It binds to an induced pocket on the Eya2 protein, distant from the catalytic active site.[6] This binding event triggers a conformational change in the active site, which becomes unfavorable for the binding of the essential Mg²⁺ cofactor, thereby inhibiting the tyrosine phosphatase activity of Eya2.[6] This allosteric mechanism contributes to its high selectivity for Eya2 over other Eya family members. [5][6]



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Caption: Allosteric inhibition of Eya2 by **NCGC00249987**.

Experimental Protocols

Two primary in vitro assays are commonly used to determine the IC₅₀ of inhibitors against Eya2's phosphatase activity: a fluorescence-based assay using 3-O-methylfluorescein phosphate (OMFP) and a colorimetric malachite green assay using a phosphopeptide substrate.^{[1][9]}

OMFP-Based Fluorescent Phosphatase Assay

This assay measures the fluorescence generated from the dephosphorylation of the small molecule substrate OMFP.^[9]

Materials:

- Purified Eya2 Eya Domain (ED) protein
- **NCGC00249987**
- 3-O-methylfluorescein phosphate (OMFP)
- Assay Buffer: 25 mM MES (pH 6.5), 50 mM NaCl, 5 mM MgCl₂, 0.33% BSA, 5 mM DTT.^[9]
- Stop Solution: 0.5 M EDTA, pH 8.0
- DMSO
- Black, half-volume 96-well flat-bottom plates
- Fluorescence plate reader (Excitation/Emission: 485/515 nm)

Protocol:

- Prepare a serial dilution of **NCGC00249987** in DMSO. A typical concentration range for IC₅₀ determination would be from 45.7 nM to 100 μM.^[9]
- In a 96-well plate, add 25 μL of assay buffer.
- Add 0.5 μL of the serially diluted **NCGC00249987** or DMSO (for control wells) to the appropriate wells.

- Add 12.5 μ L of 300 nM Eya2 ED protein to each well to achieve a final concentration of 150 nM.[\[6\]](#)[\[9\]](#)
- Incubate the plate for 10 minutes at room temperature.[\[6\]](#)
- Initiate the reaction by adding 12.5 μ L of OMFP to a final concentration of 25-50 μ M.[\[6\]](#)[\[9\]](#)
- Incubate the plate for 60 minutes at room temperature in the dark.[\[6\]](#)
- Terminate the reaction by adding 10 μ L of stop solution (final EDTA concentration of ~75 mM).[\[6\]](#)
- Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 515 nm.[\[6\]](#)
- Calculate the percent inhibition for each concentration of **NCGC00249987** relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

pH2AX-Based Malachite Green Assay

This colorimetric assay quantifies the inorganic phosphate released from the dephosphorylation of a synthetic phosphopeptide substrate, such as one derived from histone H2AX (pH2AX), a known physiological substrate of Eya2.[\[9\]](#)[\[10\]](#)

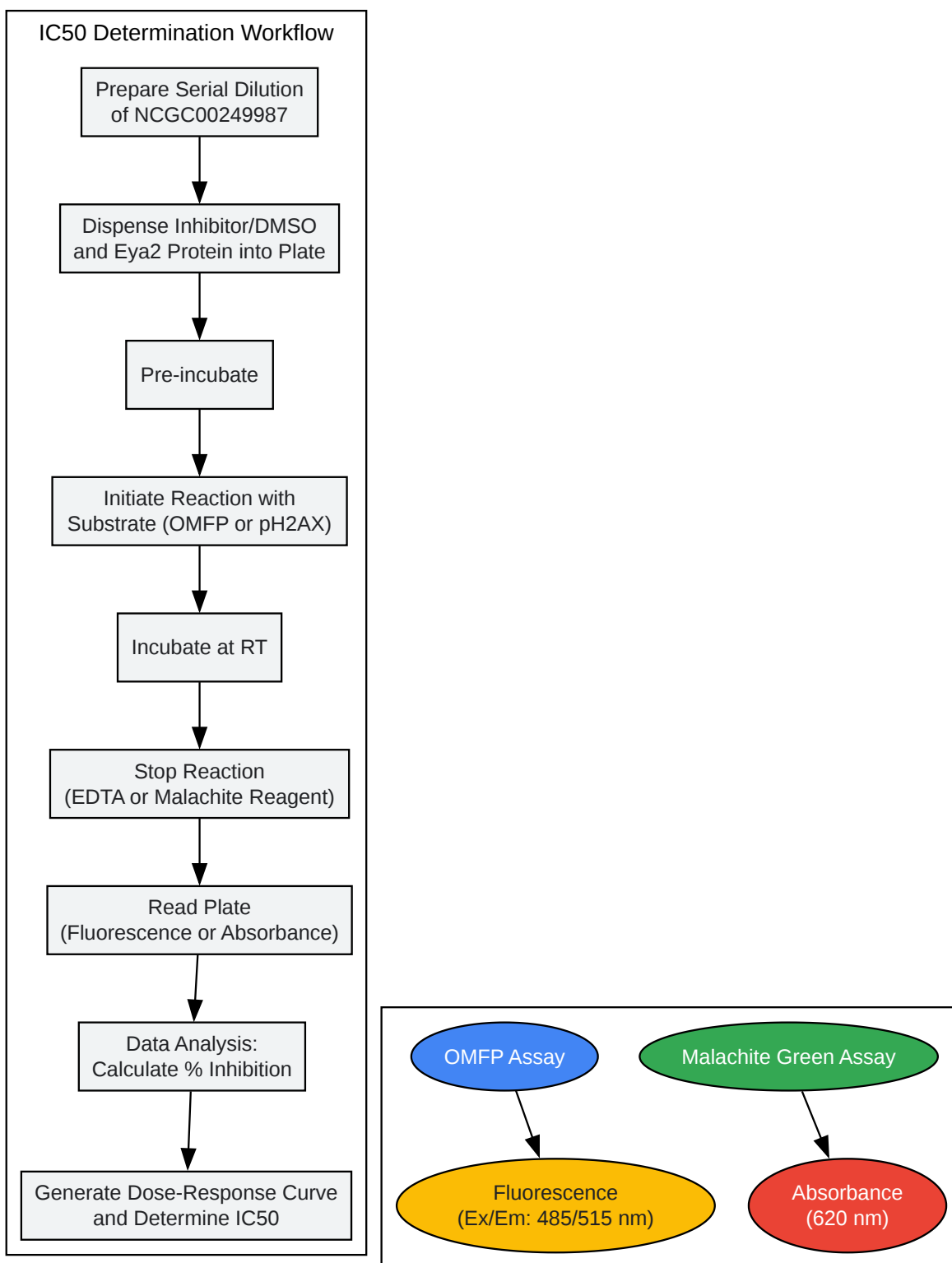
Materials:

- Purified Eya2 ED protein
- **NCGC00249987**
- Phosphopeptide substrate (e.g., pH2AX)
- Malachite Green Reagent
- Assay Buffer: 25 mM MES (pH 6.5), 50 mM NaCl, 5 mM MgCl₂, 5 mM DTT
- Clear, 96-well flat-bottom plates

- Absorbance plate reader (620 nm)

Protocol:

- Prepare serial dilutions of **NCGC00249987** in DMSO.
- Add Eya2 protein, assay buffer, and the inhibitor dilutions to the wells of a 96-well plate.
- Pre-incubate for 10-15 minutes at room temperature.
- Initiate the reaction by adding the pH2AX peptide substrate.
- Incubate for 30-60 minutes at room temperature.
- Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate released.[\[10\]](#)
- Incubate for 15-20 minutes at room temperature to allow for color development.
- Measure the absorbance at 620 nm.
- Calculate the percent inhibition and determine the IC₅₀ value as described for the OMFP assay.

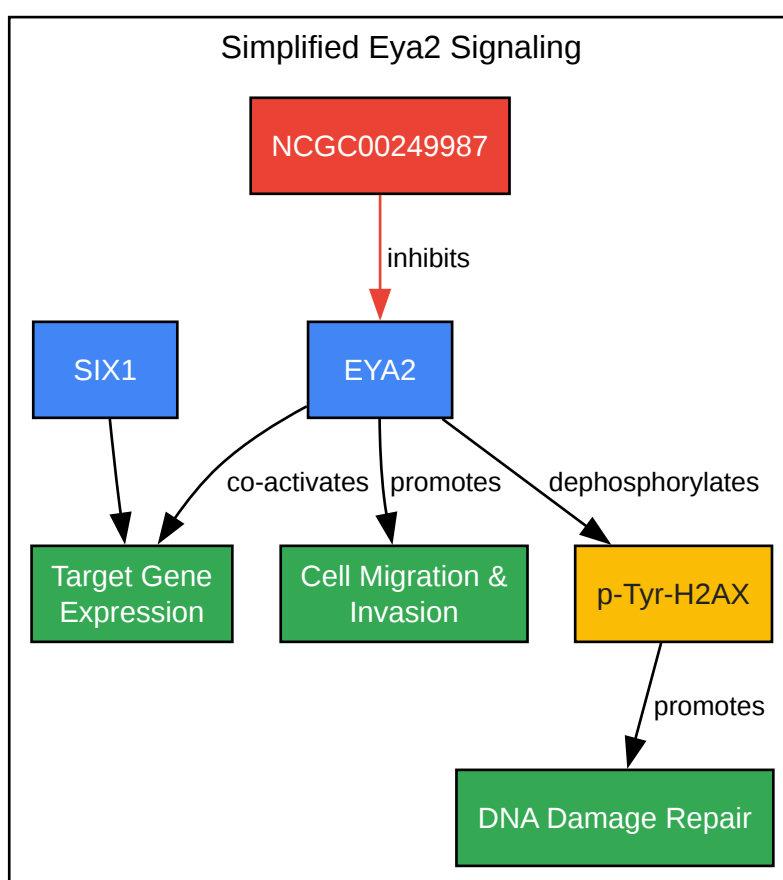


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Caption: General workflow for IC50 determination of Eya2 inhibitors.

Eya2 Signaling Context

EYA2 plays a crucial role in cellular signaling, primarily through its interaction with the SIX family of transcription factors and its intrinsic phosphatase activity.[3] The SIX-EYA complex regulates the transcription of genes involved in development and cancer progression.[11] As a phosphatase, EYA2 dephosphorylates key proteins like histone H2AX at tyrosine 142 (H2AXY142ph), which is a critical step in the DNA damage response, promoting repair over apoptosis.[11][12] By inhibiting EYA2's phosphatase activity, **NCGC00249987** can modulate these downstream cellular processes, such as cell migration and invasion, which are often dependent on this enzymatic function.[6]



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Caption: Simplified Eya2 signaling pathways.

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